Cas no 1339488-61-7 (1-Bromo-5-(2-methoxyethoxy)pentane)
1-Bromo-5-(2-methoxyethoxy)pentane Chemical and Physical Properties
Names and Identifiers
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- 1-bromo-5-(2-methoxyethoxy)pentane
- 1-Bromo-5-(2-methoxyethoxy)pentane
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- Inchi: 1S/C8H17BrO2/c1-10-7-8-11-6-4-2-3-5-9/h2-8H2,1H3
- InChI Key: JNSBDFDRISLOFA-UHFFFAOYSA-N
- SMILES: BrCCCCCOCCOC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 8
- Complexity: 69.1
- XLogP3: 1.8
- Topological Polar Surface Area: 18.5
1-Bromo-5-(2-methoxyethoxy)pentane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-674834-0.05g |
1-bromo-5-(2-methoxyethoxy)pentane |
1339488-61-7 | 0.05g |
$900.0 | 2023-05-29 | ||
| Enamine | EN300-674834-0.1g |
1-bromo-5-(2-methoxyethoxy)pentane |
1339488-61-7 | 0.1g |
$943.0 | 2023-05-29 | ||
| Enamine | EN300-674834-0.25g |
1-bromo-5-(2-methoxyethoxy)pentane |
1339488-61-7 | 0.25g |
$985.0 | 2023-05-29 | ||
| Enamine | EN300-674834-0.5g |
1-bromo-5-(2-methoxyethoxy)pentane |
1339488-61-7 | 0.5g |
$1027.0 | 2023-05-29 | ||
| Enamine | EN300-674834-1.0g |
1-bromo-5-(2-methoxyethoxy)pentane |
1339488-61-7 | 1g |
$1070.0 | 2023-05-29 | ||
| Enamine | EN300-674834-2.5g |
1-bromo-5-(2-methoxyethoxy)pentane |
1339488-61-7 | 2.5g |
$2100.0 | 2023-05-29 | ||
| Enamine | EN300-674834-5.0g |
1-bromo-5-(2-methoxyethoxy)pentane |
1339488-61-7 | 5g |
$3105.0 | 2023-05-29 | ||
| Enamine | EN300-674834-10.0g |
1-bromo-5-(2-methoxyethoxy)pentane |
1339488-61-7 | 10g |
$4606.0 | 2023-05-29 |
1-Bromo-5-(2-methoxyethoxy)pentane Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 1-Bromo-5-(2-methoxyethoxy)pentane
Chemical Profile of 1-Bromo-5-(2-methoxyethoxy)pentane (CAS No. 1339488-61-7)
1-Bromo-5-(2-methoxyethoxy)pentane, identified by its Chemical Abstracts Service (CAS) number 1339488-61-7, is a significant compound in the realm of organic synthesis and pharmaceutical chemistry. This molecule, featuring a brominated pentane backbone with an ethoxy group at the fifth carbon, exhibits unique structural and functional properties that make it valuable in various synthetic applications. The presence of both bromine and ether functionalities allows for diverse chemical transformations, making it a versatile intermediate in the development of more complex molecules.
The synthesis of 1-Bromo-5-(2-methoxyethoxy)pentane typically involves the bromination of pentane followed by nucleophilic substitution with 2-methoxyethanol. This two-step process highlights the compound's utility as a building block in organic synthesis. The bromine atom at the first carbon position serves as a reactive site for further functionalization, while the methoxyethoxy group introduces polarity and solubility characteristics that are advantageous in certain pharmaceutical formulations.
In recent years, 1-Bromo-5-(2-methoxyethoxy)pentane has garnered attention in the pharmaceutical industry due to its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Its structural motif is reminiscent of many bioactive compounds, where alkoxy and halogenated functionalities are prevalent. For instance, derivatives of this compound have been explored in the development of kinase inhibitors and other targeted therapies. The ether linkage, in particular, has been shown to enhance binding affinity and metabolic stability in drug candidates.
One notable application of 1-Bromo-5-(2-methoxyethoxy)pentane is in the synthesis of chiral auxiliaries and ligands used in asymmetric catalysis. The flexibility provided by the methoxyethoxy group allows for precise control over stereochemistry during catalytic reactions. Researchers have leveraged this compound to develop novel catalysts that improve yields and selectivity in complex organic transformations. These advancements underscore the importance of 1-Bromo-5-(2-methoxyethoxy)pentane as a key intermediate in modern synthetic methodologies.
The compound's solubility profile also makes it useful in drug delivery systems. By modifying its molecular structure, chemists can tailor its solubility to match specific therapeutic needs. For example, formulations requiring improved bioavailability may benefit from derivatives of 1-Bromo-5-(2-methoxyethoxy)pentane that enhance membrane permeability. This adaptability has led to its incorporation into various research projects aimed at optimizing drug delivery mechanisms.
Recent studies have also explored the use of 1-Bromo-5-(2-methoxyethoxy)pentane in materials science, particularly in the development of polymer additives and surfactants. The bromine atom facilitates cross-linking reactions, while the ethereal oxygen imparts hydrophilic properties to polymers. Such modifications have been instrumental in creating advanced materials with applications ranging from coatings to biomedical devices.
The environmental impact of using 1-Bromo-5-(2-methoxyethoxy)pentane as a synthetic intermediate is another area of interest. While halogenated compounds can pose challenges in disposal, their efficiency in synthetic transformations often justifies their use when proper handling protocols are followed. Researchers are continually investigating greener alternatives to traditional brominated reagents, but for now, 1-Bromo-5-(2-methoxyethoxy)pentane remains a cornerstone in synthetic chemistry due to its reliability and versatility.
In conclusion, 1-Bromo-5-(2-methoxyethoxy)pentane (CAS No. 1339488-61-7) is a multifaceted compound with broad applications across pharmaceuticals, catalysis, and materials science. Its unique structural features enable diverse chemical modifications, making it an indispensable tool for synthetic chemists. As research progresses, new applications for this compound are likely to emerge, further solidifying its importance in the chemical industry.
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